molecular formula C10H12N6O4S2 B14333138 5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole CAS No. 105592-53-8

5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole

Cat. No.: B14333138
CAS No.: 105592-53-8
M. Wt: 344.4 g/mol
InChI Key: OLIYLTNBFORHFB-UHFFFAOYSA-N
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Description

5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions . The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted imidazole derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial and anticancer effects . The sulfanyl linkages may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole is unique due to its dual nitro and sulfanyl functionalities, which provide a distinct chemical profile and potential for diverse applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for further research and development.

Properties

CAS No.

105592-53-8

Molecular Formula

C10H12N6O4S2

Molecular Weight

344.4 g/mol

IUPAC Name

5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole

InChI

InChI=1S/C10H12N6O4S2/c17-15(18)7-9(13-5-11-7)21-3-1-2-4-22-10-8(16(19)20)12-6-14-10/h5-6H,1-4H2,(H,11,13)(H,12,14)

InChI Key

OLIYLTNBFORHFB-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)[N+](=O)[O-])SCCCCSC2=C(NC=N2)[N+](=O)[O-]

Origin of Product

United States

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